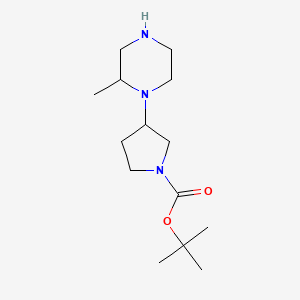![molecular formula C9H10ClN3O B13644721 2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B13644721.png)
2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride is a heterocyclic compound that contains both pyridine and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride typically involves the reaction of 2-aminopyridine with suitable reagents under specific conditions. One common method involves the use of α-bromoketones and 2-aminopyridine, which undergoes a chemodivergent synthesis to form the desired compound . The reaction conditions often include the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: H2O2, KMnO4
Reducing Agents: NaBH4, LiAlH4
Nucleophiles: Various nucleophiles depending on the desired substitution reaction
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the synthesis of various pharmaceutical compounds and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, in the context of neurodegenerative disorders, the compound acts as a beta-secretase inhibitor, preventing the formation of amyloid-beta peptides that are implicated in Alzheimer’s disease . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminomethylpyrimidine hydrochloride: Another compound with similar structural features and applications in pharmaceutical synthesis.
Pyrimido[1,2-a]benzimidazoles: Compounds with similar heterocyclic structures and potential pharmacological uses.
2-Aminopyrimidin-4(3H)-one: A related compound with applications in antiviral and antitumor research.
Uniqueness
2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride is unique due to its specific combination of pyridine and pyrimidine rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H10ClN3O |
|---|---|
Peso molecular |
211.65 g/mol |
Nombre IUPAC |
2-(aminomethyl)pyrido[1,2-a]pyrimidin-4-one;hydrochloride |
InChI |
InChI=1S/C9H9N3O.ClH/c10-6-7-5-9(13)12-4-2-1-3-8(12)11-7;/h1-5H,6,10H2;1H |
Clave InChI |
UOXHRQUOYQCEOT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=CC(=O)N2C=C1)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


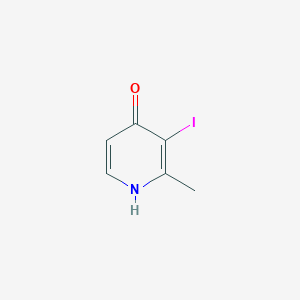


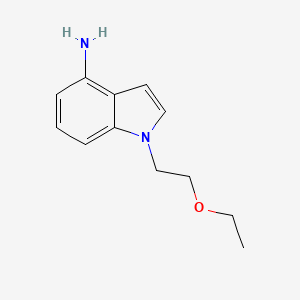

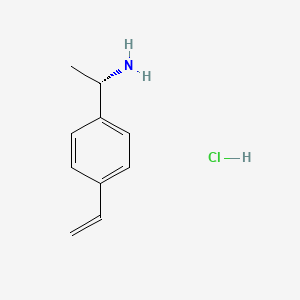
![[2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol](/img/structure/B13644680.png)


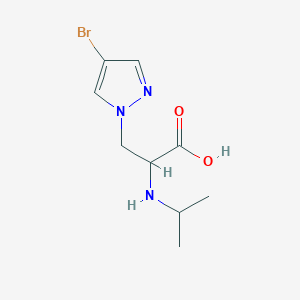

![4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile](/img/structure/B13644714.png)

